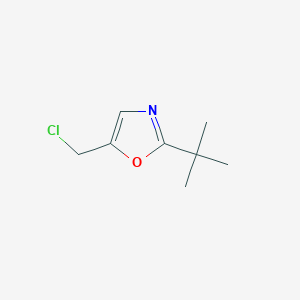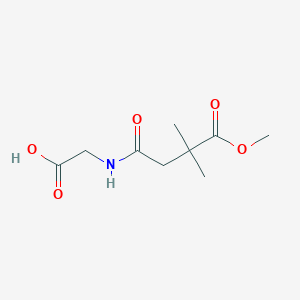![molecular formula C8H10N2O2S B1412685 Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate CAS No. 1256806-74-2](/img/structure/B1412685.png)
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate” is a chemical compound with the molecular formula C8H10N2O2S·HCl and a molecular weight of 234.70 . It appears as a solid and its physical state at 20 degrees Celsius is solid . It is light orange to yellow to green powder to crystal in appearance .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by NMR . An X-ray crystal analysis of a related compound afforded an obvious binding mode .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 234.70 .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The compound has been used as a starting material in the synthesis of new heterocyclic systems. For instance, El-Kashef et al. (2010) used a related amino ester to synthesize different pyridothienopyrimidine derivatives, which are significant in the development of new pharmaceutical compounds (El-Kashef et al., 2010).
- Letavic et al. (2017) described the synthesis of novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, potent brain-penetrant P2X7 antagonists, showing the relevance of the compound in developing central nervous system-targeted therapeutics (Letavic et al., 2017).
Pharmaceutical Applications
- Haginoya et al. (2004) utilized a derivative of the compound, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, as an S4 binding element in a non-amidine factor Xa inhibitor. This study highlights its potential application in developing oral anticoagulants (Haginoya et al., 2004).
- In the field of receptor pharmacology, Pedersen et al. (1999) synthesized O- and ring-alkylated derivatives of tetrahydroisothiazolo[4,5-c]pyridin-3-ol, a closely related compound, to study their muscarinic receptor affinity (Pedersen et al., 1999).
Chemical Synthesis Techniques
- Youssef et al. (2012) reported on the synthesis of isothiazolopyridines using both conventional chemical methods and modern microwave techniques, showcasing the versatility of the compound in different synthesis approaches (Youssef et al., 2012).
Anticonvulsant Activities
- Wang et al. (2019) evaluated 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives for anticonvulsant activities, further demonstrating the compound's role in neurological disorder treatments (Wang et al., 2019).
GABAA Receptors Study
- Brehm et al. (1997) conducted a study on 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP), an analogue of this compound, to understand its effects on GABAA receptors, indicating its significance in neuropharmacology (Brehm et al., 1997).
Novel Heterocyclic Systems
- Ahmed (2002) utilized a derivative of the compound in constructing new heterocyclic systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, demonstrating its role in the development of diverse chemical structures (Ahmed, 2002).
Analyse Biochimique
Biochemical Properties
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that this compound may bind to the active site of enzymes, altering their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or enzymes, leading to conformational changes that either inhibit or enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA or nuclear proteins to regulate gene expression .
Propriétés
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYYMJQZBBJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)






![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)




